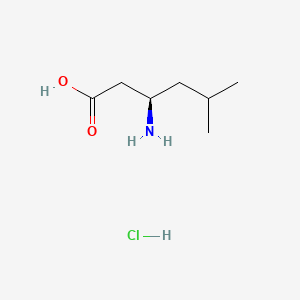

(R)-3-Amino-5-methylhexanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

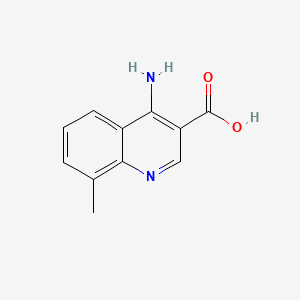

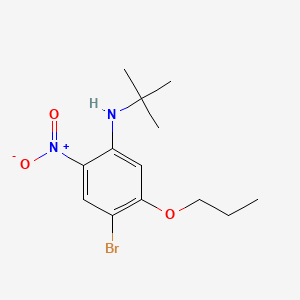

“®-3-Amino-5-methylhexanoic acid hydrochloride” is a complex organic compound. It likely contains an amino group (-NH2), a methyl group (-CH3), and a hexanoic acid group (a six-carbon chain ending with a carboxylic acid, -COOH). The “®” indicates the absolute configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a chiral center, given the “®” designation in its name. This means the molecule cannot be superimposed on its mirror image .Chemical Reactions Analysis

Amino acids, which this compound is, can undergo a variety of chemical reactions. They can act as both acids and bases, and can participate in peptide bond formation when building proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .科学的研究の応用

Neuroprotective and Antidepressant Effects

One area of interest is the study of chlorogenic acid (CGA), a phenolic compound with neuroprotective, antidepressant, and various other therapeutic roles. Although not directly related to (R)-3-Amino-5-methylhexanoic acid hydrochloride, the research on CGA highlights the potential of compounds with neuroactive properties. CGA has demonstrated antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system (CNS) stimulatory effects in various models (Naveed et al., 2018). The study of such compounds underscores the interest in substances that can modulate neurological functions, suggesting a framework within which the effects of this compound might be further explored, particularly its potential neuroprotective and CNS modulatory effects.

Analytical and Biochemical Applications

Another area of relevance is the application of analytical techniques such as ninhydrin reaction for amino acids, peptides, and proteins analysis in agricultural and biomedical sciences (Friedman, 2004). While this does not directly involve this compound, it highlights the importance of analytical chemistry in understanding the properties and applications of amino acids and their derivatives. This could pave the way for more targeted research into specific compounds like this compound, particularly in understanding its pharmacokinetics and biochemical interactions.

Photodynamic Therapy Enhancement

Research on pretreatment methods to enhance protoporphyrin IX accumulation in photodynamic therapy (PDT) reveals the potential of certain compounds to improve clinical outcomes in treatments for skin conditions. While the focus is on improving ALA/MAL PDT effectiveness, the underlying principle of enhancing treatment efficacy through biochemical modulation is applicable across a range of therapeutic strategies, including potentially those involving this compound (Gerritsen et al., 2008).

Chromatographic Techniques for Compound Analysis

The development of stationary and mobile phases in hydrophilic interaction chromatography (HILIC) for the separation of peptides, proteins, and various drugs and metabolites showcases the importance of advanced analytical methods in pharmacology (Jandera, 2011). Such methodologies could be essential for the detailed study of this compound, especially in understanding its interactions, stability, and behavior in biological systems.

Safety and Hazards

特性

IUPAC Name |

(3R)-3-amino-5-methylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674223 |

Source

|

| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276055-44-7 |

Source

|

| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)